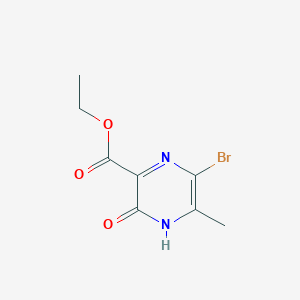

Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate

Description

Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate (CAS: 1269026-22-3) is a brominated pyrazine derivative with the molecular formula C₈H₉BrN₂O₃ and a molecular weight of 261.08 g/mol . The compound features a pyrazine core substituted with a bromine atom at position 6, a hydroxyl group at position 3, a methyl group at position 5, and an ethyl ester at position 2. It is commercially available with a purity of >95% and is utilized as a key intermediate in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

ethyl 5-bromo-6-methyl-2-oxo-1H-pyrazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O3/c1-3-14-8(13)5-7(12)10-4(2)6(9)11-5/h3H2,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYHGPKBZHOUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(NC1=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate can be synthesized from ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate. The synthesis involves the bromination of the starting material using bromine or a bromine-containing reagent under controlled conditions . The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at low temperatures to ensure selectivity and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a methylene group, depending on the reagents used.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in DMF at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution Products: Various substituted pyrazine derivatives depending on the nucleophile used.

Oxidation Products: Carbonyl derivatives of the pyrazine compound.

Reduction Products: Methylene derivatives of the pyrazine compound.

Scientific Research Applications

Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets. For instance, its inhibitory effect on SHP2 activity is due to its ability to bind to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity . The compound’s structural features, such as the bromine and hydroxyl groups, play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares the target compound with structurally related pyrazine and heterocyclic derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substitution Patterns and Physicochemical Properties

A summary of key analogs is provided in Table 1 :

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Reactivity :

- The hydroxyl group in the target compound facilitates nucleophilic reactions (e.g., alkylation, acylation), whereas the chloro analog () is more suited for SNAr reactions due to its electronegative leaving group .

- Methoxy derivatives () exhibit greater stability under acidic conditions compared to hydroxylated analogs, making them preferable in prolonged synthetic workflows .

Ring System Modifications :

- Fused heterocycles (e.g., pyrrolopyridine in ) introduce conformational rigidity, which can improve binding affinity to biological targets .

Biological Activity

Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate (CAS No. 1269026-22-3) is a pyrazine derivative that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 261.07 g/mol

- Structure : The compound features a bromine atom at the 6-position, a hydroxyl group at the 3-position, and a methyl group at the 5-position of the pyrazine ring, contributing to its unique reactivity and biological activity.

This compound is known to inhibit SHP2 (Src Homology Phosphatase 2) activity, which plays a crucial role in various signaling pathways associated with cancer and other diseases. The compound's mechanism involves:

- Enzyme Inhibition : By binding to SHP2, it can modulate downstream signaling pathways, potentially leading to therapeutic effects in conditions such as cancer.

- Substitution Reactions : The bromine atom can be substituted by nucleophiles, allowing for the synthesis of derivatives with varied biological activities .

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer effects. It has been shown to:

- Inhibit Tumor Growth : In vitro studies demonstrated that it can reduce the proliferation of cancer cell lines by affecting cell cycle regulation.

- Induce Apoptosis : The compound has been linked to increased apoptosis in certain cancer cells, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties:

- Cytokine Modulation : Research suggests that it may downregulate pro-inflammatory cytokines, thereby reducing inflammation in models of inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Apoptosis Induction | Increased apoptosis in cancer cells | |

| Anti-inflammatory | Downregulation of pro-inflammatory cytokines |

Case Study: Anticancer Activity

A study conducted on various cancer cell lines revealed that treatment with this compound resulted in:

- A significant reduction in cell viability (up to 70% in some lines).

- Induction of apoptosis as confirmed by flow cytometry assays.

These findings highlight the compound's potential as a lead candidate for further drug development targeting specific cancers.

Comparison with Similar Compounds

This compound can be compared with other pyrazine derivatives to understand its unique properties:

| Compound Name | Key Differences |

|---|---|

| Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate | Lacks bromine; different reactivity |

| 6-Bromo-3-hydroxy-5-methylpyrazine-2-carboxylic acid | Contains carboxylic acid instead of ester; affects solubility |

The presence of the bromine atom and hydroxyl group significantly influences the biological activity and chemical reactivity of this compound, making it a versatile scaffold for further drug design .

Q & A

Q. What are the standard synthetic routes for Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via bromination of a pyrazine precursor followed by esterification. For example, bromination of 5-methylpyrazine-2-carboxylic acid derivatives using reagents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C achieves selective bromination . Subsequent esterification with ethanol under acidic or basic conditions forms the ethyl ester. Key variables include solvent choice (DMF vs. acetic acid), temperature control (0°C for selectivity), and catalyst use (e.g., HATU for coupling reactions). Yields range from 41% to 82%, depending on purification methods like silica gel chromatography .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm substitution patterns (e.g., bromine at C6, hydroxy at C3) via chemical shifts (e.g., Br-induced deshielding at ~8.5 ppm for pyrazine protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H] at m/z 279.52) and isotopic splitting from bromine (1:1 ratio for Br/Br) .

- IR : Hydroxy group O-H stretches (~3200 cm) and ester C=O (~1700 cm) are diagnostic .

Q. How should researchers handle storage and solubility challenges?

The compound is hygroscopic and requires storage at 2–8°C in airtight containers under inert gas. It is soluble in polar aprotic solvents (DMF, DMSO) but has limited aqueous solubility. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffered solutions to avoid precipitation .

Advanced Research Questions

Q. How can unexpected byproducts during synthesis be identified and mitigated?

Common byproducts arise from:

- Over-bromination : Use stoichiometric NBS and monitor reaction progress via TLC.

- Ester hydrolysis : Avoid prolonged exposure to moisture; use anhydrous conditions during esterification. Advanced characterization tools like LC-MS and X-ray crystallography (if crystals form) resolve structural ambiguities. For example, SHELXL software refines crystal structures to confirm substituent positions .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The bromine atom at C6 is highly electrophilic due to electron-withdrawing effects from the pyrazine ring and ester group. In substitution reactions (e.g., with amines or thiols), the reaction follows an SAr mechanism, with the hydroxy group at C3 acting as a directing group. Kinetic studies show rate acceleration in polar aprotic solvents (DMF, DMSO) due to stabilization of the Meisenheimer intermediate .

Q. How can conflicting biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Contradictions may arise from assay conditions (e.g., concentration, cell lines) or impurities. Strategies include:

- Dose-response profiling : Establish IC values across multiple cell lines.

- Metabolite analysis : Use HPLC to rule out degradation products.

- Target validation : Employ molecular docking (e.g., AutoDock Vina) to predict binding to bacterial enzymes (e.g., dihydrofolate reductase) versus human targets .

Q. What computational methods are recommended for predicting the compound’s interaction with biological targets?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate binding stability to proteins (e.g., >50 ns simulations in GROMACS).

- QSAR Models : Use PubChem data to correlate substituent effects (e.g., bromine vs. chlorine) with bioactivity .

Methodological Guidance

Q. What purification techniques optimize yield and purity for this compound?

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (20–50%) to separate brominated isomers .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>95%) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .

Q. How can researchers validate the compound’s stability under experimental conditions?

- Accelerated Stability Studies : Incubate at 40°C/75% RH for 14 days; monitor degradation via HPLC.

- pH Stability : Test solubility in buffers (pH 2–12) to identify hydrolysis-prone conditions .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

Variations often stem from polymorphic forms or solvent residues. Solutions include:

- DSC/TGA : Differentiate polymorphs via melting endotherms.

- Elemental Analysis : Confirm stoichiometry (e.g., CHBrNO) to rule out solvates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.